molecular formula C15H16O7 B068122 4-Methylumbelliferyl beta-D-ribofuranoside CAS No. 195385-93-4

4-Methylumbelliferyl beta-D-ribofuranoside

Cat. No.: B068122
CAS No.: 195385-93-4
M. Wt: 308.28 g/mol
InChI Key: FAGLTVBWEMHJRP-NMFUWQPSSA-N
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Mechanism of Action

Target of Action

4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .

Result of Action

The hydrolysis of this compound by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .

Action Environment

The action of this compound is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl beta-D-ribofuranoside primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the glycosidic bond by specific glycosidases, resulting in the release of 4-methylumbelliferone, which fluoresces under ultraviolet light .

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound .

Scientific Research Applications

Comparison with Similar Compounds

4-Methylumbelliferyl beta-D-ribofuranoside is unique due to its specific glycosidic linkage and fluorogenic properties. Similar compounds include:

    4-Methylumbelliferyl beta-D-glucuronide: Used to detect beta-glucuronidase activity.

    4-Methylumbelliferyl beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

    4-Methylumbelliferyl beta-D-glucoside: Used to detect beta-glucosidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bond and the enzyme they target.

Properties

IUPAC Name

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGLTVBWEMHJRP-NMFUWQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941308
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195385-93-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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